molecular formula C14H10N4 B3178522 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile CAS No. 61382-01-2

4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile

Cat. No.: B3178522
CAS No.: 61382-01-2
M. Wt: 234.26 g/mol
InChI Key: JTLDSUFCRNXZNC-UHFFFAOYSA-N
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Description

4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile is an organic compound with the molecular formula C14H10N4 This compound is characterized by the presence of two amino groups and two nitrile groups attached to a biphenyl structure It is a derivative of biphenyl, which is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to form 4,4’-dinitrobiphenyl.

    Reduction: The nitro groups in 4,4’-dinitrobiphenyl are reduced to amino groups, resulting in the formation of 4,4’-diaminobiphenyl.

    Cyanation: The amino groups are then converted to nitrile groups through a cyanation reaction, yielding 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The amino groups in 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile groups can be reduced to primary amines under suitable conditions.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid biphenyl structure.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Organic Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Acts as a ligand in coordination chemistry for the development of catalysts.

Comparison with Similar Compounds

  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol
  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid
  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid

Comparison:

  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: Contains hydroxyl groups instead of nitrile groups, making it more hydrophilic.
  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid: Contains sulfonic acid groups, which enhance its solubility in water and its use in dye chemistry.
  • 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains carboxylic acid groups, making it useful in polymer chemistry for the synthesis of polyamides and polyesters.

4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile stands out due to its nitrile groups, which provide unique reactivity and potential for diverse applications in materials science and pharmaceuticals.

Properties

IUPAC Name

2-amino-5-(4-amino-3-cyanophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-6H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLDSUFCRNXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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